

Handling and safety precautions for 4,5-Dibromo-2-Pyrrolic Acid

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Compound of Interest

Compound Name: 4,5-Dibromo-2-Pyrrolic Acid

Cat. No.: B1209994

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Technical Support Center: 4,5-Dibromo-2-Pyrrolic Acid

This technical support center provides comprehensive guidance on the handling, safety, and experimental use of **4,5-Dibromo-2-Pyrrolic Acid** for researchers, scientists, and drug development professionals.


Section 1: Safety and Handling

Proper handling and safety precautions are paramount when working with **4,5-Dibromo-2-Pyrrolic Acid**. This section details the potential hazards, necessary protective measures, and emergency procedures.

Hazard Identification and GHS Classification

4,5-Dibromo-2-Pyrrolic Acid is classified as a hazardous substance. All users must be familiar with its potential risks before handling.^{[1][2]}

GHS Pictograms:

 alt text

Signal Word: Warning^[3]

Hazard Statements:

- H302: Harmful if swallowed.[1]
- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4]
- P264: Wash skin thoroughly after handling.[4]
- P270: Do not eat, drink or smoke when using this product.[4]
- P271: Use only outdoors or in a well-ventilated area.[3]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
- P405: Store locked up.[4]
- P501: Dispose of contents/container to an approved waste disposal plant.[4]

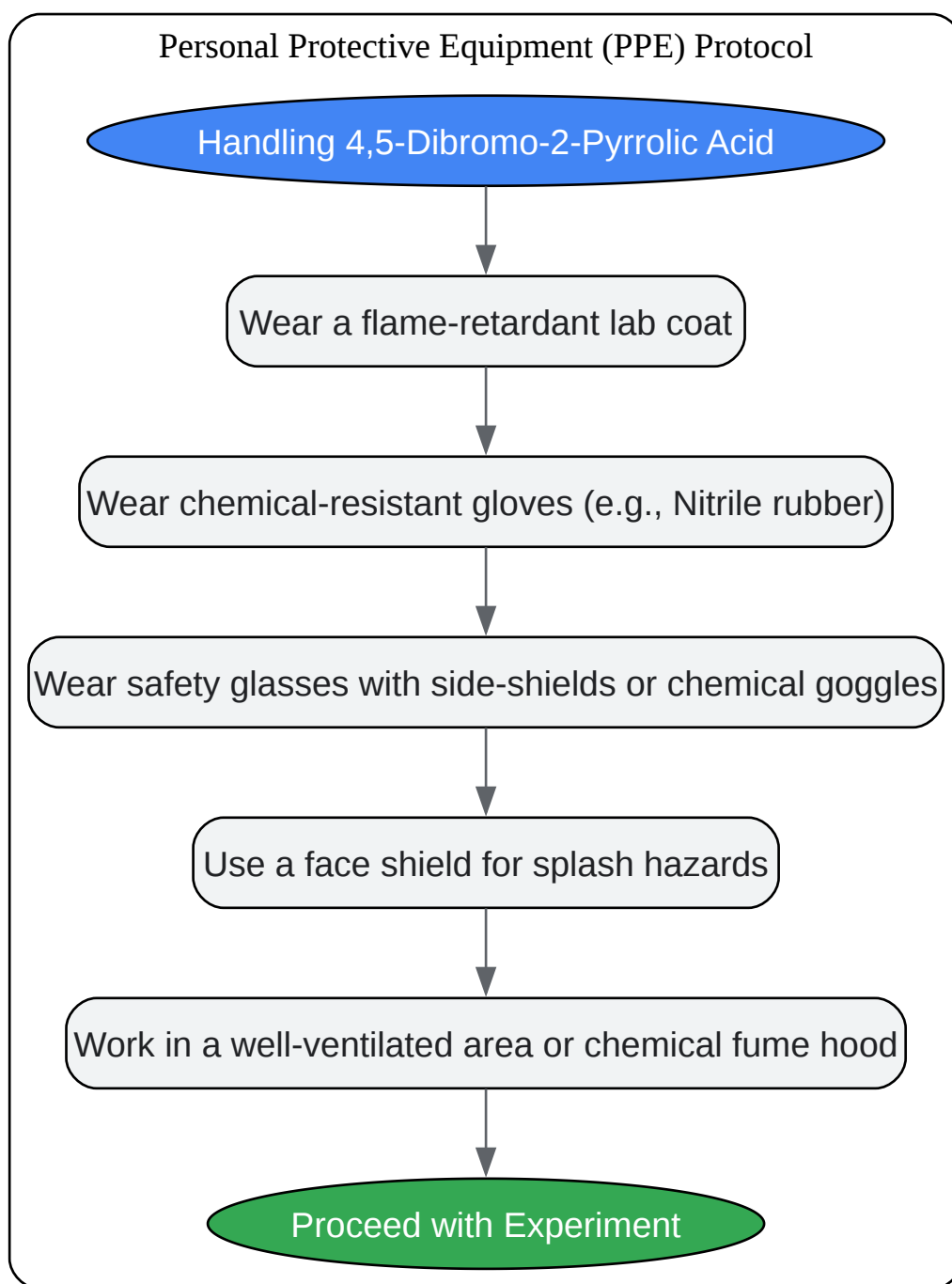
Physical and Chemical Properties

A summary of the key physical and chemical properties of **4,5-Dibromo-2-Pyrrolic Acid** is provided in the table below.

Property	Value
Molecular Formula	C ₅ H ₃ Br ₂ NO ₂
Molecular Weight	268.89 g/mol [1]
Appearance	Solid [3]
Melting Point	>300 °C [5]
Boiling Point	>300 °C [3]
Solubility	Soluble in DMSO (2.69 mg/mL, 10 mM with sonication recommended). [6]
Storage Temperature	Ambient Temperature [3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling **4,5-Dibromo-2-Pyrrolic Acid** to minimize exposure and ensure personal safety.



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Caption: Required Personal Protective Equipment (PPE) workflow.

First Aid Measures

In case of accidental exposure, follow these first aid procedures immediately and seek medical attention.

- If Inhaled: Move the person to fresh air. If breathing has stopped, perform artificial respiration. Keep the person warm and at rest. Get medical attention as soon as possible.[7]
- In Case of Skin Contact: Immediately wash the contaminated skin with soap and water.[7] If skin irritation occurs, get medical advice/attention.[8] Remove contaminated clothing and wash it before reuse.[8]
- In Case of Eye Contact: Immediately flush the eyes with large amounts of cool water for at least 15 minutes, holding the eyelids apart.[9] Remove contact lenses if present and easy to do.[2] Continue rinsing.[2] Get medical attention immediately.[7]
- If Swallowed: Do NOT induce vomiting.[10] If the person is conscious, give them a glass of water to drink.[11] Never give anything by mouth to an unconscious person. Get medical attention immediately.

Storage and Disposal

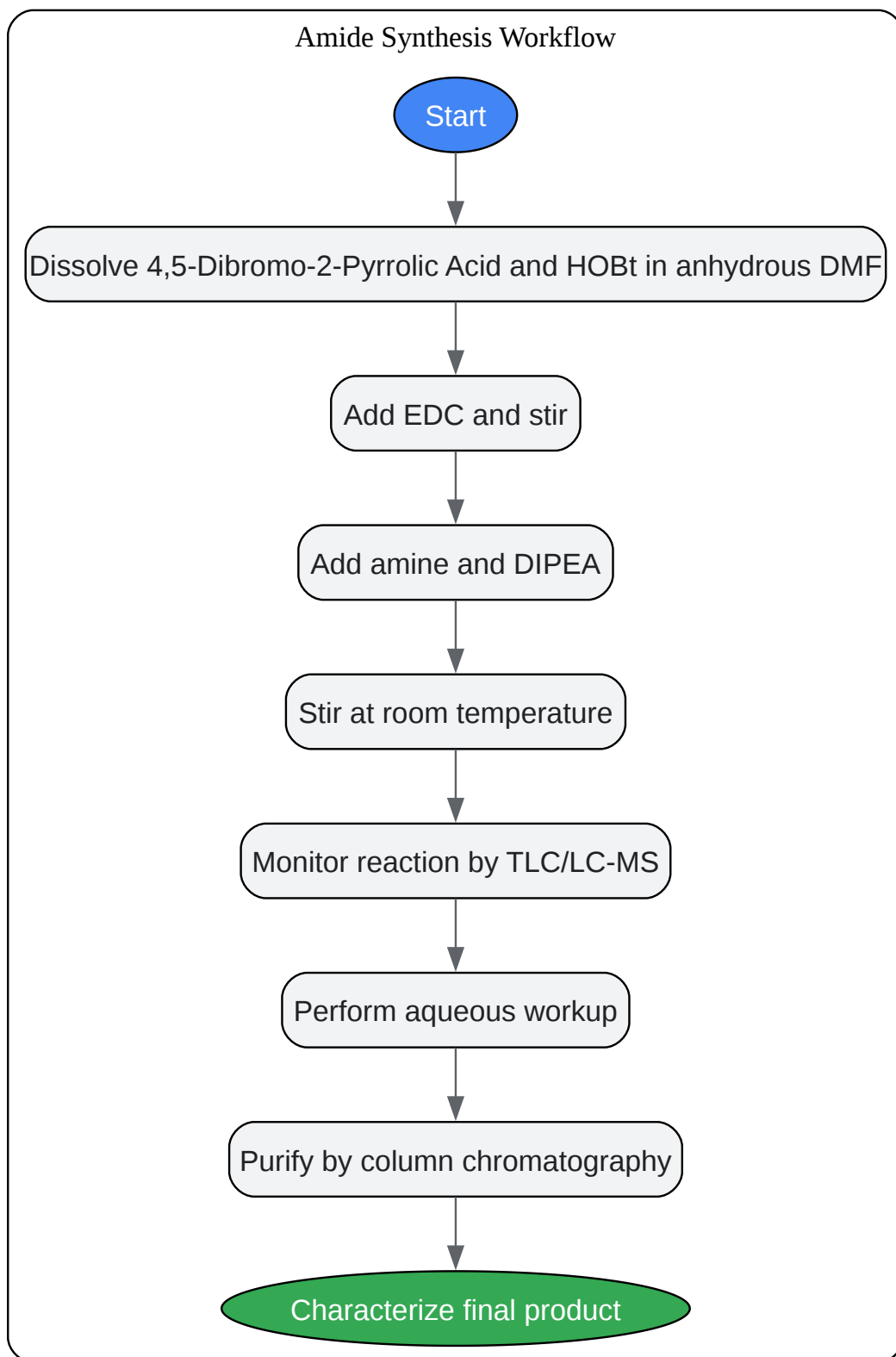
- Storage: Store in a cool, dry, and well-ventilated area.[11] Keep the container tightly closed and store away from incompatible materials such as strong oxidizing agents.[10]
- Disposal: Dispose of waste in accordance with local, regional, and national regulations.[4] This material and its container must be disposed of as hazardous waste.[12] Do not empty into drains.[10]

Section 2: Experimental Protocols and Troubleshooting

This section provides a detailed protocol for a common synthetic application of **4,5-Dibromo-2-Pyrrolic Acid** and a comprehensive troubleshooting guide.

Experimental Protocol: Amide Synthesis

This protocol details the synthesis of an amide derivative from **4,5-Dibromo-2-Pyrrolic Acid** using a standard coupling agent.



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Caption: General workflow for amide synthesis.

Materials:

- **4,5-Dibromo-2-Pyrrolic Acid**
- Amine of choice
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a solution of **4,5-Dibromo-2-Pyrrolic Acid** (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF, add EDC (1.1 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add the desired amine (1.2 eq) and DIPEA (2.0 eq).
- Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide: Amide Synthesis

Problem	Possible Cause	Solution
Low or no product formation	Incomplete activation of the carboxylic acid.	Ensure EDC and HOBt are fresh and added in the correct stoichiometry. Allow sufficient time for activation before adding the amine.
Low nucleophilicity of the amine.	For weakly nucleophilic amines, consider using a more potent coupling agent like HATU. [11]	
The reaction has not gone to completion.	Extend the reaction time and continue to monitor by TLC or LC-MS. Gentle heating may be beneficial, but monitor for degradation.	
Formation of multiple byproducts	Side reactions due to impurities.	Ensure all reagents and solvents are pure and anhydrous. Moisture can lead to hydrolysis of the activated acid.
Degradation of starting material or product.	If the reaction is sensitive to heat, maintain a lower temperature (e.g., 0 °C). Avoid prolonged reaction times if degradation is observed.	
Difficulty in product purification	Product is highly polar.	Consider using reverse-phase column chromatography for the purification of polar compounds. [5]
Co-elution of product with impurities.	Optimize the solvent system for column chromatography. A gradient elution may be necessary.	

Poor solubility of starting material	4,5-Dibromo-2-Pyrrolic Acid has limited solubility in some organic solvents.	Use a polar aprotic solvent like DMF or DMSO. Sonication may aid in dissolution. [6]
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Experimental Outline: Immunosuppression Assay

4,5-Dibromo-2-Pyrrolic Acid has been reported to have immunosuppressive properties.[\[13\]](#)

The following is a general outline for assessing its effect on T-cell proliferation.

Principle:

The assay measures the ability of the compound to inhibit the proliferation of effector T-cells in vitro.[\[14\]](#) Responder T-cells are labeled with a proliferation tracking dye and stimulated to proliferate. The inhibition of proliferation in the presence of the test compound is quantified by flow cytometry.[\[15\]](#)

General Procedure:

- Isolate peripheral blood mononuclear cells (PBMCs) and purify responder T-cells.
- Label the responder T-cells with a proliferation tracking dye (e.g., CFSE).
- Culture the labeled T-cells with appropriate stimuli (e.g., anti-CD3/CD28 antibodies) in the presence of varying concentrations of **4,5-Dibromo-2-Pyrrolic Acid**.
- After a set incubation period (typically 4-5 days), harvest the cells.
- Analyze the proliferation of the T-cells by flow cytometry, measuring the dilution of the proliferation dye.

Troubleshooting Guide: Immunosuppression Assay

Problem	Possible Cause	Solution
High variability between replicates	Inconsistent cell seeding or handling.	Ensure accurate and consistent cell counting and plating. Minimize the number of handling steps. [6]
Edge effects in the microplate.	Avoid using the outer wells of the plate or fill them with media to maintain humidity.	
No observable effect of the compound	Compound is not soluble in the culture medium.	Prepare a stock solution in a suitable solvent like DMSO and ensure the final solvent concentration in the assay is low and non-toxic to the cells.
Compound is not stable under assay conditions.	Assess the stability of the compound in the culture medium over the time course of the experiment.	
Incorrect concentration range tested.	Perform a dose-response experiment over a wide range of concentrations to determine the optimal inhibitory concentration.	
High background or non-specific cell death	Compound is cytotoxic at the tested concentrations.	Perform a cytotoxicity assay to determine the non-toxic concentration range of the compound.
Contamination of cell culture.	Regularly test for mycoplasma and other contaminants. [1] Maintain sterile technique.	

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